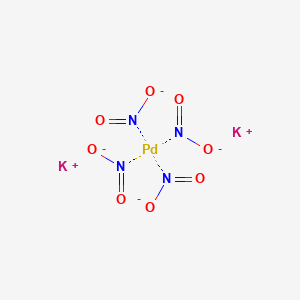

Potassium tetranitropalladate(II)

描述

Significance of Palladium(II) Coordination Complexes in Contemporary Chemistry

Palladium(II) coordination complexes are cornerstones of modern inorganic and organometallic chemistry, largely due to their profound impact on catalysis. wikipedia.orgtaylorandfrancis.com The Pd(II) ion, with its d⁸ electron configuration, commonly forms stable, four-coordinate square planar complexes. wikipedia.org This specific geometry is crucial for its catalytic activity, particularly in substitution reactions that are central to many catalytic cycles. wikipedia.org

The significance of these complexes is most evident in their application to cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, which are indispensable tools in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Furthermore, palladium(II) compounds are pivotal in industrial processes like the Wacker process, which converts alkenes to aldehydes. wikipedia.org The reactivity and stability of these complexes can be finely tuned by altering the ligands attached to the palladium center, making them highly versatile. wikipedia.org Beyond homogeneous catalysis, palladium(II) complexes like potassium tetrachloropalladate(II) are vital precursors for synthesizing heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, which have widespread industrial and research applications. wikipedia.orgsigmaaldrich.comchemimpex.com

Distinctive Role of Nitrite (B80452) Ligands in Palladium(II) Coordination Chemistry

The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center in different ways, which imparts distinctive properties to the resulting complexes. researchgate.net In palladium(II) chemistry, the nitrite ligand's versatility is a key feature. It can bond through the nitrogen atom (a nitro ligand, -NO₂) or through one of the oxygen atoms (a nitrito ligand, -ONO). This difference in bonding mode is not merely structural; it influences the electronic and steric properties of the complex. ucl.ac.uk

The formation of the square-planar tetranitropalladate(II) anion, [Pd(NO₂)₄]²⁻, demonstrates the stability of the palladium-nitrite bond. In related complexes, such as [(Me₄en)Pd(NO₂)₂], the nitrite has been shown to act as a monodentate N-donor ligand. researchgate.net The preference for N-coordination over O-coordination is consistent with Pearson's Hard and Soft Acids and Bases (HSAB) theory, which classifies the soft Pd(II) ion as having a greater affinity for the softer nitrogen donor atom of the nitrite ligand. researchgate.net This selective bonding is crucial in various applications, including electrodeposition, where the presence and concentration of nitropalladate complexes in plating baths are critical for achieving desired deposit characteristics. google.com

Historical Development and Current Research Trajectories concerning Potassium Tetranitropalladate(II)

The precise first synthesis of potassium tetranitropalladate(II) is not prominently documented in historical chemical literature. However, its preparation follows established principles of coordination chemistry, typically involving the reaction of a soluble palladium(II) salt with an excess of potassium nitrite (KNO₂). A common synthetic route involves the ligand exchange reaction starting from potassium tetrachloropalladate(II) (K₂[PdCl₄]), a widely used palladium salt, in an aqueous solution with KNO₂. wikipedia.orgrsc.org The use of palladium salts reacted with nitrites dates back to at least the early 20th century, with applications such as electroplating baths being described in patents from that era, indicating the long-standing utility of nitropalladate complexes. google.com

Current research involving potassium tetranitropalladate(II) primarily leverages its role as a well-defined, soluble source of palladium(II). The main research trajectories include its use as a precursor for advanced materials, its application in electrochemistry, and its foundational role in inorganic synthesis.

Table of Mentioned Chemical Compounds

属性

IUPAC Name |

dipotassium;palladium;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pd/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDIEKDUJYMSIK-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pd-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13844-89-8 | |

| Record name | Palladate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)palladate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Strategies for Potassium Tetranitropalladate Ii

Established Synthetic Routes and Procedural Optimizations

The synthesis of potassium tetranitropalladate(II) is primarily achieved through ligand substitution reactions where more labile ligands coordinated to the palladium(II) center are replaced by nitrite (B80452) ions.

The most common precursors for the synthesis of palladium(II) complexes are palladium(II) chloride (PdCl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂).

From Palladium(II) Chloride:

Palladium(II) chloride is a common starting material in palladium chemistry but has low solubility in water. murraystate.edu To facilitate the reaction, it is often first converted into a more soluble complex. A typical route involves dissolving PdCl₂ in an aqueous solution containing potassium chloride (KCl). This reaction forms the soluble tetrachloropalladate(II) complex, K₂[PdCl₄]. wikipedia.org

Reaction 1: Solubilization of PdCl₂

Once the soluble tetrachloropalladate(II) is formed, an aqueous solution of a nitrite source, such as potassium nitrite (KNO₂), is added. The nitrite ions then displace the chloride ligands in a substitution reaction to yield the desired potassium tetranitropalladate(II). The final product can be isolated by crystallization.

Reaction 2: Ligand Exchange

From Palladium(II) Acetate:

Palladium(II) acetate is another versatile precursor, known for its solubility in many organic solvents and its use in generating other palladium(II) compounds through ligand exchange reactions. nih.govnih.gov The synthesis of K₂[Pd(NO₂)₄] from Pd(OAc)₂ involves the direct reaction with a nitrite source. The acetate ligands are displaced by the incoming nitrite ligands.

Reaction 3: Ligand Exchange from Palladium(II) Acetate

The feasibility of this ligand exchange is supported by the fact that a common impurity in commercially available palladium(II) acetate is a mixed acetate-nitrite complex, trispalladium pentacetate mononitrite (Pd₃(OAc)₅NO₂). teknoscienze.com This indicates the propensity for nitrite ions to coordinate with the palladium center, displacing acetate ligands.

Procedural optimizations for these established routes often focus on controlling reaction conditions such as temperature, pH, and reactant concentrations to maximize yield and purity.

| Precursor | Intermediate/Reactant | Nitrite Source | Key Reaction Type |

| Palladium(II) Chloride | K₂[PdCl₄] | Potassium Nitrite | Ligand Exchange |

| Palladium(II) Acetate | - | Potassium Nitrite | Ligand Exchange |

Research into novel synthetic pathways for coordination complexes often aims to improve efficiency, reduce waste, and access new chemical properties. For palladium(II) nitrite complexes, mechanochemistry represents a promising and novel synthetic approach.

Mechanochemical synthesis involves the use of mechanical force (e.g., through grinding or milling) to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). murraystate.edursc.org This technique has been successfully applied to the synthesis of various palladium(II) complexes, including palladacycles and carbene complexes, demonstrating its potential as a greener and more efficient alternative to traditional solution-based methods. acs.orgresearchgate.net

A potential novel pathway for potassium tetranitropalladate(II) would involve the solid-state grinding of a palladium(II) precursor, such as PdCl₂ or Pd(OAc)₂, with solid potassium nitrite.

Proposed Mechanochemical Reaction:

The advantages of such a pathway would include:

Reduced Solvent Waste: Minimizing or eliminating solvent usage aligns with the principles of green chemistry.

Enhanced Reaction Rates: Solid-state reactions can sometimes proceed faster than their solution-phase counterparts.

Access to Different Polymorphs: Mechanochemical synthesis can sometimes yield different crystalline forms of a product compared to solution-based methods. acs.org

The efficiency of this novel pathway would be evaluated based on reaction time, yield, and the purity of the resulting K₂[Pd(NO₂)₄].

Green Chemistry Principles Applied to the Synthesis of Palladium(II) Nitrite Complexes

Applying green chemistry principles to the synthesis of palladium(II) nitrite complexes focuses on reducing the environmental impact of the chemical process. Key areas of application include the choice of solvents, reagents, and energy usage.

Use of Greener Solvents: Water is an ideal green solvent, and since potassium tetranitropalladate(II) is water-soluble, aqueous synthesis routes are preferred. samaterials.com Research into the green synthesis of other palladium compounds often emphasizes aqueous media. mdpi.comrsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The ligand exchange reactions are generally efficient in this regard.

Energy Efficiency: Mechanochemical synthesis, as described above, is often more energy-efficient than solution-based methods that require heating for extended periods. rsc.orgresearchgate.net

Use of Renewable Feedstocks and Less Hazardous Reagents: While not yet specifically documented for K₂[Pd(NO₂)₄], a broader trend in green synthesis involves using benign reagents. For instance, in the green synthesis of palladium nanoparticles, plant extracts or other bioreductants are used. researchgate.net Applying this principle to the target complex would involve ensuring that all reagents, including the nitrite source and any pH modifiers, are as non-toxic as possible.

Strategies for Controlling Purity and Crystalline Form in Potassium Tetranitropalladate(II) Synthesis

The purity and crystalline form of K₂[Pd(NO₂)₄] are critical for its application in areas like catalysis and materials science.

Controlling Purity: The purity of the final product is highly dependent on the purity of the starting materials and the control over the reaction conditions.

Precursor Purity: A significant source of contamination can be the palladium precursor itself. For example, commercial palladium(II) acetate can contain the impurity Pd₃(OAc)₅NO₂, which would not be an issue if the goal is to synthesize a nitrite complex but highlights the importance of using well-characterized starting materials for achieving a pure, single-species product. teknoscienze.com

Reaction Control: Incomplete substitution of ligands can lead to mixed-ligand complexes. For instance, if starting from K₂[PdCl₄], residual chloride can remain in the final product if the reaction with KNO₂ is not driven to completion. This can be managed by using a stoichiometric excess of the nitrite source and optimizing reaction times and temperatures.

Purification: After synthesis, the product is typically purified by recrystallization. This process involves dissolving the crude product in a minimum amount of a suitable solvent (like hot water) and allowing it to slowly cool, which causes the desired compound to crystallize out, leaving impurities behind in the solution. Washing the final crystals with a solvent in which the product is sparingly soluble can also remove surface impurities. A Japanese patent for a related platinum complex highlights the importance of controlled precipitation and thorough washing to achieve high purity. google.com

Controlling Crystalline Form: The arrangement of molecules in the solid state can significantly affect a compound's properties.

Crystallization Conditions: The crystalline form of K₂[Pd(NO₂)₄] can be influenced by the conditions of its crystallization. Factors such as the rate of cooling, the solvent system used, and the presence of any additives can affect the crystal size, shape, and potentially the polymorphic form. Slow evaporation of the solvent is a common technique to obtain well-defined single crystals suitable for X-ray diffraction analysis.

The table below summarizes key crystallographic data for a reported structure of potassium tetranitropalladate(II) dihydrate, which is essential for characterizing its crystalline form.

| Parameter | Value |

| Chemical Formula | K₂[Pd(NO₂)₄]·2H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5087 |

| b (Å) | 6.9972 |

| c (Å) | 7.1500 |

| α (°) | 118.67 |

| β (°) | 101.24 |

| γ (°) | 98.11 |

| Data from a 2001 study by Gromilov et al. rsc.org |

Coordination Chemistry and Metal Ligand Interactions in Potassium Tetranitropalladate Ii Systems

Delving into Palladium(II)-Nitrite Bonding Characteristics (N- vs. O-Coordination)

The nitrite (B80452) ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms: the nitrogen atom or one of the oxygen atoms. libretexts.org This leads to two primary bonding modes:

N-coordination (Nitro): The ligand binds through the nitrogen atom, denoted as η¹-NO₂.

O-coordination (Nitrito): The ligand binds through one of the oxygen atoms, denoted as η¹-ONO.

In square-planar palladium(II) complexes like the tetranitropalladate(II) anion, the nitrite ligand predominantly coordinates through the nitrogen atom in the ground state. researchgate.netresearchgate.net This preference can be understood through the Hard and Soft Acids and Bases (HSAB) theory. Palladium(II) is considered a soft metal ion, and the nitrogen donor end of the nitrite ligand is a softer base compared to the harder oxygen donor end. wikipedia.org This results in a more stable Pd-N bond.

Crystal structure determinations of related palladium(II) nitrite complexes, such as [(Me₄en)Pd(NO₂)₂] (where Me₄en is N,N,N',N'-tetramethylethylenediamine), confirm that the nitrite acts as a monodentate N-donor ligand in the solid state. researchgate.netresearchgate.net While the nitro form is the stable ground state, the nitrito form can be generated as a metastable isomer, particularly through photo-excitation, leading to the phenomenon of linkage isomerism. researchgate.netacs.org

Ligand Exchange and Substitution Reactions

The nitrite ligands in the [Pd(NO₂)₄]²⁻ complex can be replaced by other ligands in solution through ligand exchange or substitution reactions. libretexts.orgchemguide.co.uk These reactions are fundamental to the synthesis of new palladium compounds and are characteristic of square-planar d⁸ metal complexes.

Ligand substitution reactions in square-planar palladium(II) complexes, including the aquation of the [Pd(NO₂)₄]²⁻ ion, generally proceed via an associative mechanism (S_N2-like). cbpbu.ac.in This mechanism involves the approach of an incoming ligand (nucleophile) to the complex, forming a five-coordinate intermediate, typically with a trigonal bipyramidal geometry, before the leaving group departs. cbpbu.ac.inlibretexts.org

The kinetics of these reactions often follow a two-term rate law: Rate = k₁[Complex] + k₂[Complex][Y]

Where:

[Complex] is the concentration of the palladium complex.

[Y] is the concentration of the entering ligand.

k₁ is the first-order rate constant for the solvent-assisted pathway.

k₂ is the second-order rate constant for the direct nucleophilic attack by the entering ligand. rsc.org

| Feature | Description | Implication |

|---|---|---|

| Mechanism | Associative (SN2-like) | The rate is dependent on the concentration and nature of the entering ligand. cbpbu.ac.in |

| Intermediate | Five-coordinate, often trigonal bipyramidal | The reaction proceeds through an intermediate with a higher coordination number. libretexts.org |

| Rate Law | Two-term: Rate = k₁[Complex] + k₂[Complex][Y] | Indicates two parallel pathways: a solvent-assisted path (k₁) and a direct attack path (k₂). rsc.org |

| Stereochemistry | Retention of configuration | Cis isomers generally yield cis products, and trans isomers yield trans products. cbpbu.ac.in |

Crystallographic studies of related compounds like potassium tetrachloropalladate(II) (K₂[PdCl₄]), which is isostructural with the tetranitro complex, reveal a tetragonal crystal system. materialsproject.org In this structure, the K⁺ ions are positioned in the lattice in a way that maximizes electrostatic interactions with the anionic complexes. This defined crystalline environment imposes steric constraints on the coordinated nitro groups. acs.org The specific packing arrangement and the resulting intermolecular distances can influence the rotational freedom of the NO₂ ligands and the feasibility of structural transformations, such as photo-induced linkage isomerism. acs.orgnih.gov The crystal environment, shaped by the counterions, is a determining factor in whether a metastable nitrito isomer can be formed and stabilized within the lattice. acs.org

Isomerism in Palladium(II) Nitrite Complexes

Isomerism is a key feature of coordination compounds, and palladium(II) nitrite complexes exhibit a particularly important type known as linkage isomerism.

Linkage isomerism in this context refers to the ability of the nitrite ligand to bind in either the N-bonded nitro form (Pd-NO₂) or the O-bonded nitrito form (Pd-ONO). libretexts.org While the nitro form is the stable ground state for palladium(II), irradiation with light of a suitable wavelength (e.g., UV light) can induce a transformation to the metastable nitrito isomer. researchgate.netacs.org This reversible, light-induced switching is a form of photochromism.

Upon photo-excitation, two main types of nitrito (ONO) isomers can be formed:

endo-ONO: The terminal oxygen atom of the nitrito ligand is oriented towards the palladium center. acs.orgnih.gov

exo-ONO: The terminal oxygen atom points away from the palladium center. acs.orgnih.gov

Research on related palladium ammine nitro complexes has elucidated the mechanism and dynamics of this photo-switching. Irradiation at very low temperatures (10-80 K) can lead to the formation of both endo and exo isomers. nih.gov At slightly higher temperatures (around 150 K), only the endo-ONO isomers are typically observed. acs.orgnih.gov

The photo-isomerization pathway has been described as a sequential process: NO₂ (ground state) → endo-ONO → exo-ONO nih.gov

These metastable nitrito isomers have finite lifetimes and will thermally revert to the more stable nitro ground state. The thermal decay of the exo isomer often proceeds in two steps, first converting to the endo isomer before returning to the nitro form. acs.orgnih.gov

exo-ONO → endo-ONO → NO₂ nih.gov

The kinetics of these thermal decay processes have been studied, and the activation parameters can be determined experimentally.

| Decay Process | Activation Energy (Eₐ) (kJ/mol) | Pre-exponential Factor (k₀) (s⁻¹) | Characteristic Decay Temp. (T_d) (K) |

|---|---|---|---|

| exo-ONO → endo-ONO | 29.2 ± 0.6 | 10¹²·⁹ ± ⁰·⁴ | 105 |

| endo-ONO → NO₂ | 52.4 ± 1.0 | 10¹³·⁹ ± ⁰·⁵ | 170 |

The stereochemistry—the three-dimensional arrangement of atoms—of the [Pd(NO₂)₄]²⁻ complex has a profound impact on its reactivity. The inherent square-planar geometry dictates the possible pathways for both ligand substitution and isomerization.

For ligand substitution reactions, the accessibility of the palladium center to an incoming nucleophile is governed by the steric profile of the complex. Although all four ligands are identical in [Pd(NO₂)₄]²⁻, their orientation within the crystal lattice can create a specific environment that influences the trajectory of an approaching ligand, thereby affecting the activation energy of the associative pathway. lu.se

The impact of stereochemistry is even more pronounced for linkage isomerism. The transformation from a compact nitro (Pd-NO₂) ligand to a bent, bulkier nitrito (Pd-ONO) ligand requires significant spatial accommodation within the crystal lattice. researchgate.net The available free volume around the coordination site, which is dictated by the crystal packing and the position of the counterions, determines whether this isomerization is possible. acs.org A tightly packed crystal structure may sterically hinder or completely prevent the formation of the nitrito isomer. Conversely, a more open lattice can facilitate the switching process and may influence which isomer (endo or exo) is preferentially formed. researchgate.netacs.org

Fundamental Electronic Structure and Bonding Analyses in Palladium(II) Coordination Compounds

The chemical behavior and properties of palladium(II) coordination compounds, including Potassium tetranitropalladate(II), are fundamentally governed by their electronic structure and the nature of the metal-ligand interactions. Palladium(II) is a second-row transition metal ion with a unique electronic configuration that dictates the geometry and bonding characteristics of its complexes.

The neutral palladium atom (atomic number 46) has an anomalous electron configuration of [Kr]4d¹⁰, deviating from the expected Aufbau principle configuration. quora.com When it is ionized to form the Palladium(II) cation (Pd²⁺), it loses two electrons, resulting in a [Kr]4d⁸ electron configuration. quora.comresearchgate.netk-tree.ru This d⁸ configuration is central to the chemistry of Pd(II) complexes.

Mononuclear Pd(II) compounds almost invariably adopt a square planar geometry. researchgate.net This geometry can be explained by ligand field theory. In a square planar environment, the metal's d-orbitals split in energy. The d(x²-y²) orbital, which points directly towards the four ligands in the xy-plane, experiences the most electrostatic repulsion and becomes the highest in energy. The remaining d-orbitals (d(xy), d(z²), d(xz), and d(yz)) are lower in energy. For d⁸ ions like Pd(II), the eight d-electrons can fill the four lower-energy d-orbitals, leaving the high-energy d(x²-y²) orbital empty. This arrangement results in a low-spin, diamagnetic complex, which is energetically favorable and explains the prevalence of square planar geometry for Pd(II) coordination compounds. youtube.com The highest occupied molecular orbital (HOMO) in many mononuclear Pd(II) complexes is typically the d(z²) orbital. researchgate.net

The bonding in palladium(II) complexes involves the formation of coordinate covalent bonds between the central Pd²⁺ ion (a Lewis acid) and the surrounding ligands (Lewis bases). youtube.com In the case of Potassium tetranitropalladate(II), K₂[Pd(NO₂)₄], the ligands are four nitrite (NO₂⁻) ions that coordinate to the palladium center. samaterials.com The nitrite ion is an ambidentate ligand, meaning it can coordinate through either the nitrogen atom (as a nitro group, -NO₂) or an oxygen atom (as a nitrito group, -ONO). In related palladium(II) complexes, such as [(Me₄en)Pd(NO₂)₂], the nitrite ligand has been shown to coordinate through the nitrogen atom, acting as a monodentate N-donor. researchgate.net This N-coordination is typical for softer metal centers like Pd(II). researchgate.net

Detailed research on various palladium(II) coordination compounds provides insight into the specifics of the metal-ligand bonds. X-ray crystallography studies have determined precise bond lengths and angles, which are crucial for understanding the steric and electronic effects of different ligands.

Table 1: Selected Pd-Ligand Bond Lengths in Various Palladium(II) Complexes

| Complex | Pd-N Bond Length (Å) | Pd-O Bond Length (Å) | Reference |

|---|---|---|---|

| trans-bis-(alaninato)palladium(II) | 2.02(2), 2.04(2) | 2.036(15), 1.962(14) | nih.gov |

| cis-bis(L-prolinato)palladium(II) | 2.0105 | 2.0193 | mdpi.com |

| cis-bis-(trans-4-fluoroprolinato)palladium(II) | 2.006 | 2.017 | mdpi.com |

| trans-bis-(2-benzylprolinato)palladium(II) | 2.024, 2.037 | 2.006, 2.004 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Table 2: Selected Bond Angles Around the Palladium(II) Center

| Complex | Bond Angle | Value (°) | Reference |

|---|---|---|---|

| trans-bis-(alaninato)palladium(II) | N-Pd-O (in chelate ring) | 80.6(8), 83.1(8) | nih.gov |

| trans-bis-(alaninato)palladium(II) | N-Pd-O (between rings) | 99.0(7), 97.3(7) | nih.gov |

| cis-bis(L-prolinato)palladium(II) | N-Pd-O (in chelate ring) | 82.65 | mdpi.com |

| cis-bis(L-prolinato)palladium(II) | O-Pd-O (between rings) | 96.27 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

These data reveal that the bond lengths and angles are influenced by the nature of the ligand, including steric bulk and the type of donor atom. mdpi.comacs.org The sum of the bond angles around the palladium center in square planar complexes is consistently close to 360°, confirming the planarity of the coordination sphere. acs.org

Advanced computational methods, such as Density Functional Theory (DFT), are employed to further analyze the electronic structure and bonding. acs.org Such analyses can confirm the nature of metal-ligand bonding interactions and elucidate the character of molecular orbitals, like the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org For instance, in some Pd(II) dimers, DFT studies have confirmed the existence of a direct Pd-Pd bonding interaction, where the HOMO is a σ* Pd-Pd antibonding orbital. acs.org These fundamental analyses are critical for understanding the reactivity and potential applications of palladium(II) compounds in areas like catalysis. analis.com.mysamaterials.com

Catalytic Applications and Mechanistic Investigations of Potassium Tetranitropalladate Ii and Its Derivatives

Role as a Precursor in Homogeneous and Heterogeneous Catalysis

Potassium tetranitropalladate(II), K₂[Pd(NO₂)₄], is a significant palladium(II) compound that serves as a versatile precursor for creating a variety of palladium-based catalysts. samaterials.com In this complex, the palladium(II) ion is coordinated to four nitrite (B80452) ligands. samaterials.com Its utility in catalysis stems from its function as a starting material for synthesizing other palladium complexes and materials. samaterials.com The nitrite ligands can be displaced by other ligands to form new, catalytically active palladium species for homogeneous catalysis.

Furthermore, potassium tetranitropalladate(II) can be used to prepare heterogeneous catalysts. For instance, similar palladium salts like potassium tetrachloropalladate(II) are employed to synthesize palladium nanoparticles (NPs). sigmaaldrich.comsamaterials.com These nanoparticles can be immobilized on various supports, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or carbon, creating robust heterogeneous catalysts. sigmaaldrich.comsapub.org The reduction of the Pd(II) precursor leads to the formation of catalytically active palladium(0) nanoparticles. sigmaaldrich.comsapub.org This approach is valuable for applications where catalyst recovery and recycling are important. samaterials.com

Palladium(II)-Catalyzed Organic Transformations

Palladium(II) complexes, often generated from precursors like potassium tetranitropalladate(II), are powerful catalysts for a wide array of organic transformations. A key feature of Pd(II) catalysis is its ability to activate otherwise inert carbon-hydrogen (C-H) bonds, enabling their direct functionalization. nih.govrsc.org This capability avoids the need for pre-functionalized starting materials, enhancing the efficiency and atom economy of synthetic routes. nih.gov The versatility of palladium is also evident in its role in classic cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. sapub.orgyoutube.com

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of C-H bonds into new C-C, C-O, C-N, and C-X (where X is a halogen) bonds. nih.govnih.gov These reactions typically proceed through a mechanism involving a ligand-directed C-H activation step, also known as cyclometalation. nih.govrsc.org In this process, a directing group on the substrate coordinates to the Pd(II) center, delivering the catalyst to a specific, proximate C-H bond. This forms a cyclopalladated intermediate, which is a key species in the catalytic cycle. nih.govrsc.org The functionalization of this intermediate can then occur through various pathways, often involving either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov

A significant advantage of palladium-catalyzed C-H activation is the high degree of regioselectivity that can be achieved, largely due to the influence of directing groups. nih.govnih.gov A directing group is a functional group within the substrate that coordinates to the palladium catalyst, guiding it to a specific C-H bond, typically at the ortho-position of an aromatic ring or at the β- or γ-position of an aliphatic chain. nih.govrsc.org This chelation-assisted strategy increases the effective concentration of the catalyst at the desired site, leading to highly selective transformations. rsc.org

The effectiveness and preference of a directing group can be influenced by several factors, including its electronic properties. Studies have shown that electron-withdrawing directing groups can accelerate the rate of C-H activation. researchgate.netacs.org However, in competitive scenarios with multiple potential directing groups in one molecule, those with stronger electron-donating properties may react preferentially. researchgate.netacs.org The steric environment around the C-H bond also plays a crucial role, with functionalization often favoring the less sterically hindered position. nih.gov

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic chemistry. Palladium(II) complexes serve as effective catalysts for the aerobic oxidation of both primary and secondary alcohols, using molecular oxygen as the ultimate, environmentally benign oxidant. nih.govnih.gov These reactions are often performed under mild conditions, including at room temperature. nih.gov

The catalytic system may involve a bimetallic approach, for example using a palladium(II) acetate (B1210297) and copper(II) acetate system, where the copper co-catalyst facilitates the reoxidation of the palladium catalyst. researchgate.net The reactions can be applied to a variety of substrates, including benzylic, allylic, and aliphatic alcohols. nih.govresearchgate.netcapes.gov.br The development of these aerobic oxidation methods provides a cleaner, more sustainable alternative to traditional methods that rely on stoichiometric, often toxic, oxidizing agents. researchgate.net

Beyond the introduction of heteroatoms, palladium catalysis enables the direct formation of carbon-carbon bonds via C-H acylation and alkylation.

C-H Alkylation involves the coupling of C-H bonds with alkylating agents. For instance, palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has been developed, proceeding through a palladacycle intermediate. rsc.org Similarly, C(sp³)–H bonds in substrates like piperidine (B6355638) and tetrahydropyran (B127337) derivatives can be arylated or alkylated using palladium(II) catalysts in combination with N-heterocyclic carbene (NHC) ligands or quinoline-based ligands. nih.gov These methods provide routes to complex molecules, such as unnatural α-amino acids. nih.gov

C-H Acylation introduces an acyl group (R-C=O) to an aromatic or heteroaromatic ring. This can be achieved through various methods, including the Friedel-Crafts acylation reaction, which uses an acid chloride in the presence of a Lewis acid. ncert.nic.inbyjus.com In the context of palladium catalysis, decarbonylative cross-coupling reactions of activated amides (like N-acylsaccharin) with organoboronic acids can achieve acylation. acs.org Another approach involves the palladium-catalyzed C-H activation of a substrate like 2-phenylpyridine, followed by acylation with reagents such as arylglycine derivatives, which generate an aldehyde in situ that participates in the coupling. rsc.org

Cross-coupling reactions are among the most powerful tools for C-C bond formation, with the Nobel Prize in Chemistry in 2010 awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki for their work in this area. youtube.com These reactions typically use a palladium(0) species as the active catalyst. Pd(II) precursors, such as potassium tetranitropalladate(II) or the more commonly cited palladium(II) acetate, are reduced in situ at the start of the reaction to generate the necessary Pd(0) catalyst. sapub.orglibretexts.org

The Suzuki-Miyaura Coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comyoutube.com The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation: A base activates the organoboron reagent, which then transfers its organic group (R²) to the palladium center, displacing the halide. youtube.comyoutube.com

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. youtube.comyoutube.com

The Heck Reaction couples an aryl or vinyl halide with an alkene. nih.govyoutube.com The mechanism is as follows:

Oxidative Addition: Similar to the Suzuki reaction, Pd(0) adds to the organic halide (R-X) to form a Pd(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium and then inserts into the Pd-R bond. libretexts.orgyoutube.com

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the new, more substituted alkene product and a palladium-hydride species. libretexts.orgyoutube.com

Reductive Elimination/Base Regeneration: A base removes the hydrogen and halide from the palladium, regenerating the Pd(0) catalyst. youtube.com

These reactions tolerate a wide variety of functional groups and have been instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. samaterials.comsapub.org

Table of Compounds

Olefin Functionalization and E/Z Isomerization Pathways

Palladium(II) complexes, derived from precursors like potassium tetranitropalladate(II), are pivotal catalysts in the functionalization of olefins. These reactions introduce new functional groups to an alkene's carbon-carbon double bond. A significant related process is the E/Z isomerization of alkenes, which can occur concurrently with or independently of functionalization.

The activation of alkenes by Pd(II) species is a fundamental concept in homogeneous catalysis. chemrxiv.org While this activation most commonly leads to nucleopalladation, several other mechanistic pathways are possible, including π-allyl formation, C(alkenyl)-H activation, and E/Z isomerization. chemrxiv.orgnih.gov Understanding the factors that govern which pathway is dominant is critical for synthetic chemists. nih.gov

In the context of E/Z isomerization, particularly for unactivated internal alkenes, mechanistic studies have provided substantial insights. Research using 8-aminoquinoline (B160924) (AQ) as a directing group has been instrumental. nih.govacs.org This directing group helps to stabilize and monitor otherwise undetectable intermediates, facilitating detailed kinetic and spectroscopic analysis. chemrxiv.orgnih.govacs.org These investigations, combining in-situ kinetic analysis, deuterium-labeling experiments, and DFT calculations, have largely ruled out mechanisms involving Pd-H insertion/β-H elimination or π-allylpalladium(II) formation for certain systems. nih.gov Instead, the evidence strongly supports a monometallic nucleopalladation mechanism. nih.govacs.orgenglelab.com

The general mechanism for E/Z isomerization via nucleopalladation proceeds as follows:

Coordination : The Z-alkene rapidly coordinates to the palladium(II) catalyst. chemrxiv.orgacs.org

Isomerization : The coordinated Z-alkene complex undergoes isomerization to the E-alkene complex. This step is proposed to occur via an anti-nucleopalladation/β-elimination pathway. chemrxiv.orgacs.org

Dissociation : The E-alkene product dissociates, regenerating the active palladium(II) catalyst. chemrxiv.orgacs.org

In some palladium-catalyzed oxidative amination reactions, additives have been shown to play a crucial role in preventing unproductive olefin isomerization, thereby enhancing selectivity for the desired functionalized product. nih.gov For example, in the aza-Wacker reaction of indoles with simple alkenes, the addition of tetrabutylammonium (B224687) bromide (Bu₄NBr) was found to suppress olefin isomerization. nih.gov

Aminocarbonylation Reactions in Palladium(II) Catalysis

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, a functional group prevalent in pharmaceuticals and other fine chemicals. uchile.cl This reaction typically involves an aryl or vinyl halide, carbon monoxide (CO), and an amine, catalyzed by a palladium complex. While potassium tetranitropalladate(II) serves as a Pd(II) precursor, aminocarbonylation cycles often involve the in-situ reduction to a Pd(0) active species. acs.orgnih.gov

The general catalytic cycle for the aminocarbonylation of an aryl halide can be described as follows:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex, [Ar-Pd(II)-X]. berkeley.eduacs.org

CO Insertion : Carbon monoxide coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-aryl bond to form an aroylpalladium(II) intermediate, [ArCO-Pd(II)-X]. nih.gov

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the aroylpalladium(II) complex. A base then facilitates the deprotonation of the coordinated amine, forming a palladium amido complex. berkeley.edu

Reductive Elimination : The final step is the reductive elimination of the amide product (ArCONR₂), which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. berkeley.edu

Research has demonstrated the versatility of this reaction, allowing for the synthesis of a wide variety of amides and related structures. For instance, the domino aminocarbonylation of propargylic alcohols can produce substituted itaconimides, a class of heterocyclic compounds. acs.orgnih.gov The choice of ligands is crucial for controlling the activity and selectivity of these reactions. uchile.clacs.orgnih.gov For example, in the synthesis of itaconimides, the use of a novel imidazole-based phosphine (B1218219) ligand (L11) was key to achieving high yields and selectivity. acs.orgnih.gov Similarly, in the aminocarbonylation of iodoarenes with aminoalcohols, the product selectivity between amide alcohols and amide esters can be controlled by the choice of base and the substrate ratio. nih.gov

In-depth Mechanistic Studies of Catalytic Cycles

The efficacy of catalytic systems derived from potassium tetranitropalladate(II) and other palladium precursors hinges on a complex interplay of elementary steps within a catalytic cycle. samaterials.com Detailed mechanistic studies are crucial for understanding and optimizing these reactions. Key steps that have been extensively investigated include oxidative addition, reductive elimination, and nucleopalladation. wikipedia.orgscispace.comscispace.com

Detailed Analysis of Oxidative Addition and Reductive Elimination Steps

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry and are the cornerstones of many palladium-catalyzed cross-coupling reactions. wikipedia.orgcsbsju.edu

Oxidative Addition is a process where the metal center's oxidation state and coordination number increase. wikipedia.org In palladium catalysis, this typically involves the reaction of a Pd(0) complex with a substrate, such as an aryl halide (R-X). csbsju.edulibretexts.org This step is favored for metals that are electron-rich. youtube.com Mechanistic studies on the aminocarbonylation of aryl chlorides have shown that the oxidative addition of the aryl chloride to a three-coordinate Pd(0) species is the rate-limiting step. berkeley.eduacs.org A primary ¹³C kinetic isotope effect observed in these studies suggests that the carbon-halogen bond is cleaved during this step. berkeley.eduacs.org

Reductive Elimination is the microscopic reverse of oxidative addition, where the oxidation state of the metal decreases, and a new bond is formed between two ligands. wikipedia.orglibretexts.org This step is favored for electron-poor metal centers and results in the release of the final product from the metal's coordination sphere. youtube.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation to each other on the metal center. libretexts.orgyoutube.com In the context of aminocarbonylation, this step involves the formation of a C-N bond from an aroylpalladium amido complex to release the amide product and regenerate the Pd(0) catalyst. berkeley.edu In other systems, such as C-H lactonization, C-O reductive elimination can occur from a Pd(IV) intermediate, which is formed via oxidation of a Pd(II) palladacycle. nsf.gov

These two processes are intrinsically linked in catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the cycle involves the oxidative addition of an electrophile to Pd(0), followed by transmetalation and finally reductive elimination to form the coupled product. csbsju.edulibretexts.org

Elucidation of Nucleopalladation Mechanisms

Nucleopalladation is a key bond-forming step in many palladium(II)-catalyzed olefin functionalization reactions. It involves the addition of a nucleophile and the palladium catalyst across the double bond of an alkene. The stereochemistry of this addition (syn or anti) is a critical aspect that has been the subject of extensive study.

Oxypalladation , the addition of an oxygen nucleophile, is famously exemplified by the Wacker process. nih.gov The stereochemical pathway, whether it involves a syn- or anti-addition, can be influenced by factors such as the presence of coordinating anions like chloride. nih.gov Studies on the methoxypalladation of cyclic olefins have provided evidence for a trans (anti) addition of the methoxy (B1213986) and palladium groups across the double bond. acs.org In contrast, intramolecular oxypalladation reactions, such as the cyclization of certain alcohols, have been shown to proceed via cis (syn)-oxypalladation. nih.gov

Aminopalladation , involving a nitrogen nucleophile, is the key step in reactions like the aza-Wacker oxidation. nih.gov Similar to oxypalladation, the stereochemistry can be controlled. Early studies demonstrated that discrete palladium-alkene complexes react with amines to form C-N bonds. nih.gov The regioselectivity of aminopalladation (Markovnikov vs. anti-Markovnikov) can be influenced by additives. For instance, in the oxidative amination of homoallylbenzene, the addition of chloride ions promotes an anti-Markovnikov selective trans-aminopalladation. nih.gov

As previously mentioned, nucleopalladation is also the key mechanistic pathway for the E/Z isomerization of certain alkenes. nih.govacs.org Kinetic and computational studies support a mechanism involving coordination of the alkene to the Pd(II) center, followed by anti-nucleopalladation and subsequent β-elimination to achieve isomerization. chemrxiv.orgacs.org

Impact of Ligand Design and Additives on Catalytic Performance and Selectivity

The performance of a palladium catalyst is rarely dictated by the metal alone. The ligands coordinated to the palladium center and the additives present in the reaction mixture have a profound impact on catalytic activity, selectivity, and stability.

Ligand Design is a cornerstone of modern catalysis. The steric and electronic properties of ligands can be fine-tuned to control virtually every aspect of a catalytic cycle.

Selectivity: In the aminocarbonylation of tertiary alcohols, the regioselectivity can be completely switched by the choice of ligand. Bidentate phosphine ligands like Xantphos favor the formation of linear amides, while monodentate phosphines can lead to branched amides containing an α-quaternary carbon. nih.gov Similarly, in the domino aminocarbonylation of alkynols to form itaconimides, screening various phosphine ligands was crucial to finding a system that favored the desired double carbonylation process over other side reactions. acs.orgnih.gov

Activity: In the aminocarbonylation of iodobenzene (B50100), palladium(II) complexes with phosphine-nitrogen (P^N) ligands showed higher conversion rates compared to the standard triphenylphosphine-based system. uchile.cl The electronic properties of the P^N ligand were found to influence both the activity and selectivity by stabilizing the key acyl-palladium intermediate. uchile.cl

Additives can also exert significant control over the reaction outcome.

Preventing Side Reactions: In the palladium-catalyzed oxidative amination of α-olefins with indoles, indole (B1671886) decomposition and olefin isomerization are potential side reactions. Mechanistic investigations revealed that the addition of phthalimide (B116566) slows the decomposition of the indole nucleophile, while tetrabutylammonium bromide (Bu₄NBr) suppresses unproductive olefin isomerization, leading to higher yields of the desired N-allylated indole. nih.gov

Controlling Selectivity: The ratio of substrates can act as a controlling factor. In the aminocarbonylation of iodobenzene with aminoethanol, a 1:1 substrate ratio selectively yields the amide alcohol, whereas a 2:1 ratio of iodobenzene to aminoethanol favors the formation of the amide ester product. nih.gov

Applications in Advanced Materials Science and Nanotechnology

Precursor for the Synthesis of Palladium Nanoparticles and Nanomaterials

Palladium-based nanomaterials are of significant interest due to their unique catalytic and electronic properties. Various palladium salts are utilized as precursors in the synthesis of these nanomaterials. While specific studies on Potassium tetranitropalladate(II) are limited, its role as a source of palladium(II) ions suggests its suitability for such applications.

Palladium nanoparticles (PdNPs) are highly effective catalysts for a range of environmental remediation processes. mdpi.com They are particularly noted for their ability to catalyze the degradation of organic pollutants in wastewater. The general approach involves the reduction of a palladium precursor, such as a palladium salt solution, to form zerovalent palladium nanoparticles. frontiersin.org These nanoparticles possess a high surface-area-to-volume ratio, which is crucial for their catalytic activity. mdpi.com

One significant application of palladium-based catalysts is in the reduction of nitrites (NO₂⁻) and nitrates (NO₃⁻), which are common water contaminants. rsc.orgnih.gov For instance, palladium-on-gold (Pd-on-Au) nanoparticles have demonstrated significantly higher catalytic activity for nitrite (B80452) reduction compared to monometallic palladium nanoparticles. rsc.orgnih.gov While the specific use of Potassium tetranitropalladate(II) as a precursor in these studies is not explicitly mentioned, its chemical composition suggests it could serve as a viable source of palladium for the synthesis of such catalytically active nanoparticles.

The catalytic activity of palladium nanoparticles is also harnessed in various organic reactions, including Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental in the synthesis of fine chemicals and pharmaceuticals. mdpi.com The choice of the palladium precursor can influence the size, shape, and ultimately the catalytic efficacy of the resulting nanoparticles.

Table 1: Comparison of Catalytic Activity for Nitrite Reduction

| Catalyst | First-Order Rate Constant (L gPd⁻¹ min⁻¹) |

| Pd-on-Au NPs (80% Pd coverage) | 576 |

| Monometallic Pd NPs (~4 nm) | 40 |

| Pd/Al₂O₃ (1 wt% Pd) | 76 |

This data is based on studies using general palladium precursors and highlights the potential for developing highly active catalysts. rsc.org

Palladium nanoparticles are widely used in the development of electrochemical sensors due to their high catalytic activity, chemical stability, and biocompatibility. researchgate.net These sensors are employed for the detection of a variety of analytes, including glucose, hydrogen peroxide, and environmental pollutants. researchgate.netfrontiersin.org The performance of these sensors is highly dependent on the properties of the palladium nanostructures, such as their size, morphology, and distribution on the electrode surface.

The fabrication of these electrodes often involves the electrodeposition of palladium from a precursor solution onto a substrate. researchgate.net While specific protocols using Potassium tetranitropalladate(II) are not extensively documented, its solubility in water makes it a potential candidate for such electrochemical applications. samaterials.com Palladium-based sensors have shown promise in the detection of various metabolic diseases through the analysis of biomarkers in bodily fluids. nih.gov

Bimetallic nanoparticles, which consist of two different metals, often exhibit enhanced catalytic activity and stability compared to their monometallic counterparts due to synergistic effects. uu.nl Palladium is a common component in bimetallic nanocrystals, often alloyed with metals such as nickel, copper, and gold. wordpress.comnih.gov These materials are synthesized through various methods, including co-reduction and sequential impregnation, where palladium and another metal precursor are reduced simultaneously or in sequence. wordpress.com

Role in the Development of Semiconducting Metal-Containing Polymers

Palladium complexes have been utilized in the synthesis of semiconducting metal-containing polymers. sigmaaldrich.comsamaterials.com These polymers are of interest for their potential applications in electronics and optoelectronics. The palladium catalyst plays a crucial role in the polymerization process, influencing the structure and properties of the resulting polymer. For example, palladium(II) N-heterocyclic carbene complexes have been used in Suzuki polymerization to create conjugated polymers with well-controlled molecular weights and narrow distributions. nih.gov While the specific involvement of Potassium tetranitropalladate(II) is not detailed in the available literature, the general use of palladium(II) complexes in this field indicates a potential avenue for its application.

Application in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. While the direct use of Potassium tetranitropalladate(II) in MOF synthesis is not widely reported, palladium, in general, has been incorporated into MOF structures. For instance, palladium nanoparticles have been supported on MOFs to create highly active and recyclable catalysts for various organic reactions. The synthesis of such materials often involves the impregnation of a palladium precursor onto the pre-synthesized MOF, followed by a reduction step.

Utilization in Optical and Electronic Materials (e.g., Laser Q-switch Materials, Optical CD Recording Media, Superconductors)

Palladium-containing materials have shown potential in various optical and electronic applications. For instance, palladium nanoparticles exhibit plasmonic properties that can be tuned by controlling their size and shape, making them suitable for applications in sensing and photonics. rsc.orgresearchgate.net The synthesis of these plasmonic nanoparticles involves the reduction of a palladium precursor. rsc.org

In the realm of laser technology, certain palladium-containing materials have been investigated for their potential as Q-switching materials, which are used to generate short, high-intensity laser pulses. samaterials.commq.edu.au Furthermore, palladium-based materials have been explored for their potential in optical data storage and as components in superconducting materials. samaterials.com Recent research has suggested that palladium oxides, or "palladates," could exhibit high-temperature superconductivity. aps.org Additionally, superconductivity has been observed in palladium hydride and deuteride at relatively high temperatures. arxiv.orgarxiv.org The synthesis of these advanced materials often begins with a suitable palladium precursor.

Theoretical and Computational Investigations of Potassium Tetranitropalladate Ii Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For potassium tetranitropalladate(II), DFT studies would provide fundamental insights into its behavior.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

The prediction and interpretation of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis.

Vibrational Frequencies: While early experimental vibrational spectra of the tetranitropalladate(II) ion exist, there are no published computational studies that predict its vibrational frequencies. DFT calculations could provide a theoretical vibrational spectrum (IR and Raman), aiding in the precise assignment of experimental bands to specific molecular motions.

NMR Chemical Shifts: There is no available literature on the computational prediction of NMR chemical shifts (e.g., ¹⁵N, ¹⁹⁵Pd) for potassium tetranitropalladate(II). Such calculations would be valuable for characterizing the compound in solution and understanding the electronic environment around the palladium center and the nitrogen atoms of the nitro ligands.

Modeling of Reaction Mechanisms and Transition States in Catalysis

Given that palladium complexes are crucial in catalysis, modeling the reaction mechanisms of potassium tetranitropalladate(II) would be highly relevant. However, no such studies are currently published. DFT could be employed to model the pathways of reactions where this complex acts as a catalyst or precursor, identifying transition states and calculating activation energies.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems. There are no published MD simulation studies specifically focusing on potassium tetranitropalladate(II) in any medium. Such simulations could reveal information about its solvation, ion-pairing interactions between the potassium cations and the [Pd(NO₂)₄]²⁻ anion in solution, and the flexibility of the complex.

Advanced Quantum Chemical Calculations for Predicting Reactivity and Selectivity

Beyond standard DFT, more advanced quantum chemical methods can provide even more accurate predictions of reactivity and selectivity. To date, no studies employing these high-level calculations on potassium tetranitropalladate(II) have been found in the public literature. These methods could offer a more refined understanding of its catalytic potential and reaction preferences.

常见问题

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation (NO₂ release during decomposition) .

- Storage : Keep in airtight containers, segregated from acids or reducers .

- Waste disposal : Neutralize with bicarbonate before aqueous disposal .

How can computational modeling enhance understanding of potassium tetranitropalladate(II)’s electronic properties?

Q. Advanced Research Focus

- Molecular dynamics (MD) : Simulate ligand substitution pathways in solution.

- Time-dependent DFT : Predict UV-Vis spectra for comparison with experimental data .

- Charge distribution analysis : Map electron density to identify reactive sites for catalysis .

What are the limitations of potassium tetranitropalladate(II) in homogeneous catalysis compared to other Pd complexes?

Q. Advanced Research Focus

- Ligand lability : NO₂⁻ ligands may dissociate under acidic conditions, limiting stability.

- Solubility : Aqueous solubility restricts use in organic solvents; compare with K₂PdCl₄’s methanol compatibility .

- Redox activity : Pd²⁺/Pd⁰ transitions are less facile than in Pd(NO₃)₂ systems .

How should researchers design experiments to study O-transfer kinetics in nitro-palladate complexes?

Q. Advanced Research Focus

- Stopped-flow spectroscopy : Monitor NO₂⁻ → O transfer in real-time.

- Isotopic labeling : Use ¹⁸O-enriched H₂O to trace oxygen sources .

- Kinetic modeling : Apply pseudo-first-order approximations to determine rate constants.

What are the best practices for ensuring reproducibility in synthesizing potassium tetranitropalladate(II)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。